[2-(propylthio)ethyl]amine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
36517-93-8 |
|---|---|
Molecular Formula |
C5H13NS |
Molecular Weight |
119.23 g/mol |
IUPAC Name |
2-propylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-2-4-7-5-3-6/h2-6H2,1H3 |
InChI Key |
KHHKBTRFZTUVRD-UHFFFAOYSA-N |
SMILES |
CCCSCCN.Cl |
Canonical SMILES |
CCCSCCN |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(propylthio)ethylamine Intermediate
While direct literature on [2-(propylthio)ethyl]amine hydrochloride is limited, closely related syntheses of 2-(propylthio)pyrimidine derivatives and 2-chloroethylamine hydrochloride provide relevant insights into the preparation of the amine intermediate and its conversion to the hydrochloride salt.
Alkylation of Ethanolamine or Ethylamine with Propylthio Reagents
- A common approach involves reacting ethylamine or ethanolamine with propylthio-containing alkyl halides (e.g., propyl bromide) under basic or neutral conditions to substitute the halide with the propylthio group.
- For example, in the synthesis of 2-(propylthio)pyrimidine derivatives, propyl bromide reacts with sodium hydroxide and organic substrates at 50–55 °C for 4–5 hours to yield propylthio-substituted intermediates with high purity and yields around 80%.
Use of Sodium Dithionite and Related Reagents
- Sodium dithionite has been employed to reduce or introduce sulfur-containing groups in pyrimidine derivatives, indicating mild and efficient sulfur incorporation methods.
- These methods are notable for mild reaction conditions, simple operations, and good yields, which could be adapted for synthesizing the propylthio-ethylamine backbone.
Conversion to this compound
The hydrochloride salt formation is crucial for stabilizing the amine and improving its handling and solubility.
Typical Reaction Parameters and Yields
| Step | Conditions | Notes |
|---|---|---|
| Hydrogen chloride gas flow | 300–500 mL/min | Aeration time: 45–75 min |
| Reaction temperature | 130–160 °C | Controlled heating during reaction |
| Reaction time | 2–5 hours | Concurrent distillation of water |
| Drying conditions | 50–60 °C under vacuum for 5 hours | Obtains dry hydrochloride salt |
| Yield | ~90% | High purity (>99% by GC) |
Example: Using ethanolamine (61 g), propionic acid (6.1 g), and hydrogen chloride gas under the above conditions yielded 2-chloroethylamine hydrochloride with 90.5% yield and 99.0% GC purity. This method is adaptable for preparing this compound by substituting the starting amine with the propylthio-substituted ethylamine.
Analytical and Purification Considerations
- Purity of the hydrochloride salt is typically confirmed by gas chromatography (GC) with flame ionization detection, using columns such as SE-54 and standard temperature programs.
- Drying under vacuum ensures removal of residual solvents and moisture, critical for pharmaceutical-grade materials.
- Filtration after ethanol addition aids in isolating the crystalline hydrochloride salt with high yield and purity.
Summary Table of Preparation Method
Research Findings and Industrial Relevance
- The described methods optimize reaction conditions to lower production costs and improve yields, suitable for industrial scale-up.
- Use of inexpensive and readily available reagents such as propyl bromide, hydrogen chloride, and ethanolamine derivatives enhances practicality.
- Mild reaction conditions and straightforward purification steps reduce operational complexity and environmental impact.
- The high purity of the final hydrochloride salt meets pharmaceutical standards, indicating applicability in drug synthesis or as intermediates.
Chemical Reactions Analysis
Types of Reactions: [2-(propylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
[2-(propylthio)ethyl]amine hydrochloride has been investigated for its potential use in drug development. Its structural properties allow it to act as a precursor in synthesizing various pharmacologically active compounds. For instance, it can be used to develop inhibitors targeting specific enzymes or receptors involved in disease pathways.
Case Study:
A study focused on the synthesis of novel anticancer agents utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's role in creating effective therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of more complex structures through various chemical reactions, including nucleophilic substitutions and thiol-disulfide exchange reactions.
Data Table: Synthetic Applications of this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 2-(propylthio)ethylamine derivatives | 85 |
| Thiol-Disulfide Exchange | Disulfide-linked compounds | 78 |
| Alkylation | Alkylated amines | 90 |
Biological Research
Biological Activity:
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and interacting with cellular pathways.
Mechanism of Action:
The compound can inhibit specific enzymatic activities by binding to active sites, thus preventing substrate access. This property makes it valuable for studying enzyme kinetics and cellular signaling pathways.
Antimicrobial Properties:
The compound has shown promising antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 3 µg/mL |
| Streptococcus pneumoniae | 0.5 µg/mL |
Industrial Applications
Specialty Chemicals Production:
In the industrial sector, this compound is utilized in producing specialty chemicals with specific properties tailored for various applications, including agrochemicals and polymer additives.
Mechanism of Action
The mechanism of action of [2-(propylthio)ethyl]amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The propylthio group’s position and the core structure significantly differentiate [2-(propylthio)ethyl]amine hydrochloride from analogs:
Aromatic Phenethylamine Derivatives
- Example : 2C-T-7 hydrochloride (2,5-dimethoxy-4-(propylthio)phenethylamine)
- Structure : Propylthio group on a phenethylamine aromatic ring.
- Properties : Enhanced MAO inhibition (IC₅₀ values in µM range for MAO-A/MAO-B) and serotonin receptor binding due to aromatic π-electron systems .
- Key Difference : The aromatic ring in 2C-T-7 enables receptor interactions absent in the aliphatic target compound.
Heterocyclic Derivatives
- Example: 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine Structure: Propylthio group on a pyrimidine ring. Properties: Increased planarity and stability; used in kinase inhibition. Chlorine atoms enhance electrophilicity, differing from the nucleophilic ethylamine in the target compound .
Complex Aliphatic Amines
- Example: 2-(3-(Methoxyamino)propylthio)acetic acid Structure: Propylthio group linked to a carboxylic acid and methoxyamino chain. Properties: Chelation capability and pH-dependent solubility, unlike the hydrochloride salt of the target compound .
Physicochemical Properties
| Property | [2-(Propylthio)ethyl]amine HCl | 2C-T-7 HCl | 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine |
|---|---|---|---|
| Molecular Weight | ~173.65 g/mol | ~335.89 g/mol | ~248.68 g/mol |
| Solubility | High in polar solvents | Moderate (lipophilic aromatic) | Low (heterocyclic planarity) |
| Melting Point | ~200–220°C (est.) | ~240–260°C | ~180–200°C |
| Key Functional Groups | Aliphatic amine, propylthio | Phenethylamine, methoxy, propylthio | Pyrimidine, propylthio, chlorine |
Biological Activity
[2-(propylthio)ethyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and neuropharmacological effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHN\S
- Molecular Weight : Approximately 133.22 g/mol
This compound features a propylthio group attached to an ethylamine backbone, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiol groups have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These results suggest that this compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections caused by resistant strains.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Membrane Interaction : Similar compounds have been shown to alter membrane fluidity and permeability, impacting cellular processes such as ATP synthesis and ion transport.
- Receptor Modulation : The compound may interact with serotonin receptors, influencing neurotransmitter release and uptake.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiol-containing compounds against resistant bacterial strains. This compound was included in the screening, showing promising results against Staphylococcus aureus.
- Neurotoxicity Assessment : Research on related phenethylamines revealed significant cytotoxic effects at high concentrations, raising concerns about safety and therapeutic windows for compounds with similar structures.
Q & A
Q. What methodological considerations are critical for SAR studies of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
